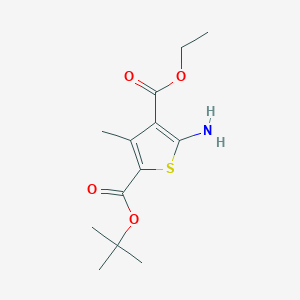
2-Tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Overview
Description
2-Tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and pharmaceutical applications. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, amino, and methyl groups attached to a thiophene ring, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Substituents:
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized thiophenes depending on the substituents introduced.
Scientific Research Applications
2-Tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism by which 2-tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its specific application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: In pharmacological contexts, it may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Thiophene-2,4-dicarboxylate Derivatives: Compounds like 2,4-dimethylthiophene-2,4-dicarboxylate and 2,4-diethylthiophene-2,4-dicarboxylate share structural similarities but differ in their substituents.
Amino Thiophenes: Compounds such as 2-amino-3-methylthiophene and 5-amino-2-methylthiophene are similar but lack the complex substitution pattern of 2-tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
Uniqueness: The unique combination of tert-butyl, ethyl, amino, and methyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-17-11(15)8-7(2)9(19-10(8)14)12(16)18-13(3,4)5/h6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYRGKXJVULHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


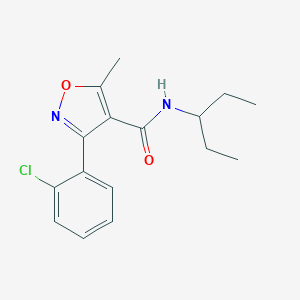
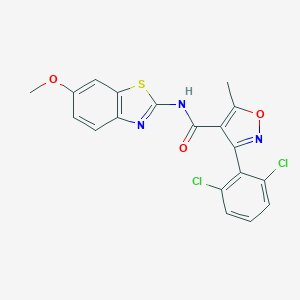
![N-[4-(Acetyl-methyl-amino)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B506259.png)
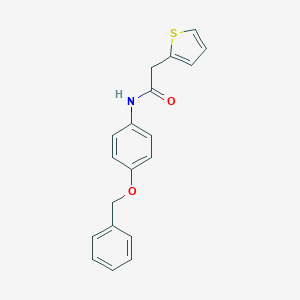
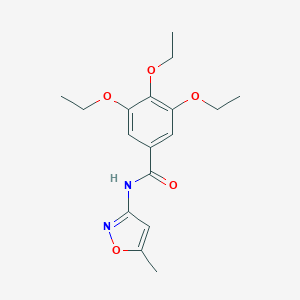
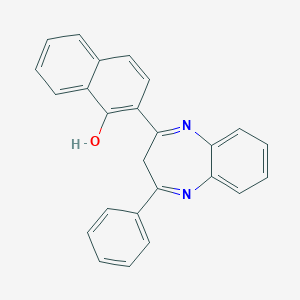
![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)
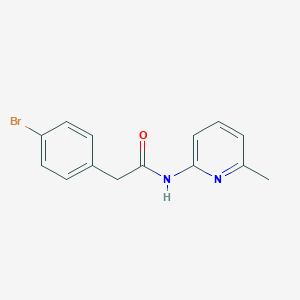
![2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-1,3-thiazole](/img/structure/B506270.png)
![3-(2-chlorophenyl)-2-[2-(2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B506274.png)
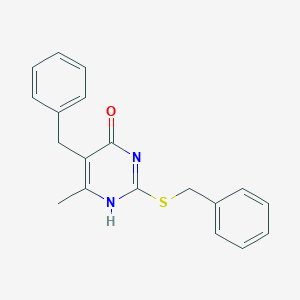
![5-benzyl-6-methyl-2-[(2-methyl-2-propenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B506276.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-pyridin-2-ylsulfanylethanone](/img/structure/B506279.png)
